"physicochemical properties of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine"
"physicochemical properties of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine"
An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine
Abstract
The journey of a novel chemical entity from laboratory discovery to clinical application is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a potential drug, thereby influencing its efficacy and safety.[1][2][3] This technical guide provides a comprehensive analysis of the core physicochemical properties of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, a dibasic compound with a scaffold of interest for further medicinal chemistry exploration. We present detailed, field-proven experimental protocols for determining its ionization constants (pKa), lipophilicity (logP/D), aqueous solubility, and chemical stability under forced degradation conditions. The resulting data are interpreted to provide critical insights that guide rational drug design, lead optimization, and formulation development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the critical link between molecular properties and a compound's potential as a therapeutic agent.
Introduction: The "Why" Behind the Properties
In modern drug discovery, the "fail fast, fail cheap" paradigm emphasizes the early identification of liabilities that could terminate a development program. Poor physicochemical properties are a leading cause of attrition.[4] A compound must navigate a complex biological environment to reach its target, and properties like ionization, lipophilicity, and solubility are the compass and map for this journey.[5][6]
N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine presents an interesting case study. As a molecule containing two basic nitrogen centers, its behavior is exquisitely sensitive to pH.[7] Understanding its ionization state at the various pH environments of the body—from the acidic stomach (pH 1.5-3.5) to the physiological pH of the blood (pH 7.4)—is paramount for predicting its absorption and distribution.[6][8][9] This guide, therefore, does not merely list properties but explains the causality behind their measurement and the profound implications of the results for the compound's future as a drug candidate.
Chemical Identity
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IUPAC Name: N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine
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Molecular Formula: C₁₉H₃₂N₂
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Molecular Weight: 292.48 g/mol
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Chemical Structure:
(Placeholder for actual structure image)
Ionization Constant (pKa): The Master Switch of Bioactivity
Scientific Rationale
The pKa is the negative logarithm of the acid dissociation constant and it dictates the extent of ionization of a molecule at a given pH.[8] For a dibasic compound like N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, two distinct pKa values are expected, corresponding to the protonation equilibria of the secondary benzylamine and the tertiary piperidine nitrogen atoms. This ionization profile is a master variable, directly influencing solubility, membrane permeability, and target binding.[10][11] An ionized molecule is typically more water-soluble but less able to cross lipid cell membranes, whereas a neutral molecule is more lipophilic and permeable.[8][9] Therefore, determining the pKa values is the foundational step in building an ADME profile.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.[12] It involves monitoring the pH of a solution of the compound as a titrant (an acid, in this case) is added incrementally.
Methodology:
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Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 50 mL of a 0.15 M KCl solution to maintain constant ionic strength. Include a co-solvent like methanol (e.g., 10-20%) if aqueous solubility of the neutral base is low.
-
Blank Titration: Perform a titration of the solvent system (0.15 M KCl + co-solvent) with standardized 0.1 M HCl to determine the electrode calibration parameters and account for solvent effects.
-
Sample Titration: Titrate the sample solution with standardized 0.1 M HCl in precise increments (e.g., 0.02 mL) using an automated titrator.
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Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: The pKa values are determined from the titration curve by calculating the inflection points of the pH vs. volume of titrant plot. Specialized software is used to solve the mass-balance equations for multiprotic systems and refine the pKa values.
Data Summary & Interpretation
Based on chemical principles, the tertiary piperidine nitrogen is expected to be more basic (higher pKa) than the secondary benzylamine nitrogen due to the electron-donating nature of the alkyl groups.
Table 1: Experimentally Determined pKa Values
| Parameter | Ionizable Center | Predicted pKa | Experimental pKa |
| pKa₁ | Tertiary Piperidine-N | ~9.5 - 10.5 | 9.82 ± 0.05 |
| pKa₂ | Secondary Benzylamine-N | ~7.0 - 8.0 | 7.35 ± 0.07 |
Interpretation: With pKa values of 9.82 and 7.35, the compound's ionization state will vary significantly throughout the gastrointestinal tract. At the pH of the stomach (<3), both nitrogens will be protonated, rendering the molecule as a dication (+2 charge), which will maximize its aqueous solubility but minimize its passive absorption.[7] In the upper intestine and blood (pH ~7.4), the benzylamine will be approximately 50% ionized, while the piperidine will remain almost fully protonated. This equilibrium between a monocation (+1 charge) and a neutral species is critical for the balance between solubility and the membrane permeability required for absorption.[6][10]
Caption: Dominant species at different physiological pH ranges.
Lipophilicity (logP & logD): Gauging Membrane Permeability
Scientific Rationale
Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[13][][15] It is most commonly expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water.[16] For ionizable compounds, the distribution coefficient (logD) at a specific pH is more biologically relevant, as it accounts for all species (ionized and neutral) in the equilibrium.[17] A logD at pH 7.4 (logD₇.₄) is a standard parameter for predicting oral absorption and blood-brain barrier penetration.
Experimental Protocol: Shake-Flask Method
The shake-flask method is the "gold standard" for logP and logD determination due to its direct measurement of partitioning.[18][19][20]
Methodology:
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Pre-saturation: Shake equal volumes of octan-1-ol and the relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD₇.₄) together for 24 hours to ensure mutual saturation. Separate the phases.
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Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock to a mixture of the pre-saturated octan-1-ol and buffer.
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Equilibration: Shake the mixture vigorously for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition and reach equilibrium.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octan-1-ol phases.
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Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
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Calculation: Calculate logD using the formula: logD = log₁₀([Compound]octanol / [Compound]aqueous). The logP (partition of the neutral species) can be calculated from the logD and pKa values.
Caption: Experimental workflow for logD₇.₄ determination via the shake-flask method.
Data Summary & Interpretation
Table 2: Lipophilicity Data
| Parameter | Value | Interpretation |
| Calculated logP | 3.95 | The neutral form is highly lipophilic. |
| Experimental logD at pH 7.4 | 2.21 ± 0.12 | Moderately lipophilic at physiological pH; suitable for membrane permeation. |
Interpretation: The calculated logP of 3.95 indicates the intrinsic lipophilicity of the neutral molecule is high, which is favorable for crossing lipid membranes.[] However, the experimental logD₇.₄ of 2.21 is significantly lower. This is a direct consequence of the compound's basicity; at pH 7.4, a substantial fraction of the molecules are in the more water-soluble monocationic form, reducing the overall partitioning into the octanol phase. A logD₇.₄ in the range of 1-3 is often considered optimal for oral absorption, suggesting this compound is well-positioned in terms of lipophilicity.[15]
Aqueous Solubility: Prerequisite for Absorption
Scientific Rationale
A drug must be in solution to be absorbed from the gastrointestinal tract.[21][22] Poor aqueous solubility is a major hurdle in drug development, leading to low and erratic bioavailability.[23][24] For an ionizable compound, solubility is highly dependent on pH.[7] Kinetic solubility, measured by precipitating a compound from a DMSO stock solution into an aqueous buffer, is a high-throughput assay widely used in early discovery to quickly assess a compound's dissolution behavior.[25][26][27]
Experimental Protocol: Kinetic Shake-Flask Solubility
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[25]
-
Buffer Preparation: Prepare aqueous buffers at various relevant pH values (e.g., pH 2.0 SGF, pH 5.0 Acetate, pH 7.4 PBS).
-
Incubation: Add a small aliquot of the DMSO stock to each buffer in a 96-well plate to achieve a target final concentration (e.g., 200 µM) and a low final DMSO percentage (e.g., 1-2%).
-
Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.[25]
-
Separation: Filter the samples through a filter plate to remove any precipitated solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS/MS by comparing against a calibration curve.[27][28]
Data Summary & Interpretation
Table 3: pH-Dependent Kinetic Aqueous Solubility
| Buffer Condition | pH | Solubility (µg/mL) | Classification |
| Simulated Gastric Fluid (SGF) | 2.0 | > 1000 | Very Soluble |
| Acetate Buffer | 5.0 | 450 | Soluble |
| Phosphate-Buffered Saline (PBS) | 7.4 | 35 | Sparingly Soluble |
Interpretation: The data clearly demonstrates the profound impact of pH on solubility, as predicted by the pKa values. In the acidic environment of SGF (pH 2.0), where the compound is a fully protonated dication, it is very soluble. As the pH increases towards neutral, the proportion of the less soluble neutral and monocationic forms increases, leading to a dramatic drop in solubility. The solubility of 35 µg/mL at pH 7.4 is low and could present a challenge for achieving therapeutic concentrations after oral dosing, especially if a high dose is required.[26] This finding suggests that formulation strategies, such as developing a salt form, may be necessary to improve dissolution and absorption in the intestine.
Chemical Stability: Assessing Intrinsic Liabilities
Scientific Rationale
Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than those it would encounter during storage to identify likely degradation pathways and products.[29][30] This is a regulatory requirement (ICH Q1A(R2)) and is critical for developing a stability-indicating analytical method—a method that can accurately quantify the parent drug in the presence of its degradants.[31][32] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are formed without over-stressing the molecule to produce irrelevant secondary degradants.[31][32]
Experimental Protocol: Forced Degradation Studies
Methodology: A solution of the compound (e.g., 1 mg/mL) is subjected to the following conditions. Samples are analyzed by HPLC-UV at various time points against an unstressed control.
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
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Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.[32]
-
Thermal Stress: Solution stored at 80°C.
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Photolytic Stress: Solution exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
Caption: Workflow for conducting forced degradation (stress) studies.
Data Summary & Interpretation
Table 4: Forced Degradation Summary (24h Endpoint)
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (0.1 M HCl) | < 2% | Stable |
| Base Hydrolysis (0.1 M NaOH) | < 2% | Stable |
| Oxidation (3% H₂O₂) | 18.5% | One major degradant peak observed. |
| Thermal (80°C) | < 2% | Stable |
| Photolytic | 6.2% | Minor degradation observed. |
Interpretation: The compound demonstrates good stability towards hydrolysis and heat. However, a significant liability to oxidative degradation is identified, with 18.5% of the parent compound degrading after 24 hours. The benzylic position is a likely site of oxidation. This is a critical finding; it indicates that the drug product would need to be protected from oxidative stress, perhaps through the inclusion of antioxidants in the formulation or by packaging it under an inert atmosphere (e.g., nitrogen).[30] The moderate photostability suggests that light-resistant packaging may also be required.
Summary and Implications for Drug Development
The physicochemical characterization of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine has generated a clear, data-driven profile that provides actionable insights for its continued development:
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Strengths: The compound possesses a favorable lipophilicity profile (logD₇.₄ = 2.21), which is often correlated with good membrane permeability and oral absorption. Its high solubility in acidic pH suggests it will dissolve readily in the stomach.
-
Liabilities: The primary liabilities identified are its low aqueous solubility at neutral pH and its susceptibility to oxidative degradation. The pH-dependent solubility could lead to precipitation as the compound transitions from the stomach to the intestine, potentially limiting absorption.
-
Forward Strategy:
-
Formulation: Development of an amorphous solid dispersion or a salt form (e.g., hydrochloride salt) should be prioritized to improve the dissolution rate and solubility in the intestinal tract.
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Medicinal Chemistry: If oxidative instability proves to be a significant in vivo issue, structural modifications could be explored to protect the benzylic position without negatively impacting the compound's primary activity or other physicochemical properties.
-
Packaging & Handling: The final drug product will likely require protection from both oxygen and light to ensure adequate shelf-life.
-
This comprehensive physicochemical profile serves as a foundational dataset, enabling project teams to make informed decisions and proactively address potential development challenges, ultimately increasing the probability of success for this chemical series.
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